Product packaging for 1,8-Diethoxy-9H-xanthen-9-one(Cat. No.:CAS No. 168299-26-1)

1,8-Diethoxy-9H-xanthen-9-one

Cat. No.: B14266509
CAS No.: 168299-26-1
M. Wt: 284.31 g/mol
InChI Key: UDGPKROUFHAURA-UHFFFAOYSA-N
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Description

1,8-Diethoxy-9H-xanthen-9-one is a synthetic xanthone derivative of significant interest in scientific research. The xanthone core structure, a 9H-xanthen-9-one scaffold, is known to accommodate a wide variety of substituents, which allows for fine-tuning of its biological activity and physicochemical properties . This makes xanthones a privileged structure in medicinal chemistry for exploring new therapeutic agents. Researchers are particularly interested in xanthone derivatives for their multifaceted biological activities, which often include potent antioxidant and anti-inflammatory effects . For instance, studies on other di-hydroxy substituted xanthones have demonstrated an ability to inhibit the synthesis of pro-inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human macrophages, suggesting a potential mechanism for mitigating inflammation-related processes . Furthermore, the ethoxy groups on this compound may influence its mechanism of action, which could involve the modulation of key cellular signaling pathways such as the Nrf2 pathway, a primary cellular defense against oxidative stress . The structure-activity relationship (SAR) of xanthones is a rich area of investigation, and compounds like this compound serve as valuable intermediates or target molecules for developing novel bioactive compounds . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B14266509 1,8-Diethoxy-9H-xanthen-9-one CAS No. 168299-26-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168299-26-1

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

1,8-diethoxyxanthen-9-one

InChI

InChI=1S/C17H16O4/c1-3-19-11-7-5-9-13-15(11)17(18)16-12(20-4-2)8-6-10-14(16)21-13/h5-10H,3-4H2,1-2H3

InChI Key

UDGPKROUFHAURA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)C3=C(O2)C=CC=C3OCC

Origin of Product

United States

Synthetic Methodologies for 1,8 Diethoxy 9h Xanthen 9 One and Analogues

Historical and Contemporary Approaches to Xanthone (B1684191) Core Synthesis

The synthesis of the xanthone scaffold is pivotal in organic chemistry due to the wide range of pharmacological activities exhibited by its derivatives. up.ptnih.gov Over the years, chemists have devised several routes to this tricyclic system, each with its own advantages and limitations.

Michael and Kostanecki Reaction and Its Modern Adaptations

One of the earliest methods for xanthone synthesis was reported by Michael and Kostanecki. up.ptnih.gov This classical approach traditionally involves the condensation of a phenol (B47542) with an o-hydroxybenzoic acid in the presence of a dehydrating agent like acetic anhydride, followed by heating. up.ptresearchgate.net Another variation involves heating phenyl salicylate (B1505791) alone. nih.gov

While historically significant, the original Kostanecki reaction often required harsh conditions and resulted in low to moderate yields. researchgate.netwits.ac.za Modern adaptations have sought to improve this process. A notable improvement is the use of Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, which acts as a powerful cyclization catalyst. wits.ac.zamdpi.com This reagent can facilitate the direct condensation and cyclization, often providing higher yields (80–95%) of the xanthone product without the isolation of the intermediate benzophenone (B1666685). wits.ac.zamdpi.com

Reaction Description Key Reagents Advantages of Modern Adaptations
Michael and Kostanecki ReactionCondensation of a phenol and an o-hydroxybenzoic acid derivative.Acetic anhydride, Zinc chloride, Phosphoryl chloride nih.govwits.ac.zaHigher yields, milder reaction conditions, direct cyclization. wits.ac.zamdpi.com
Modern AdaptationUse of stronger catalyst systems for improved efficiency.Eaton's Reagent (P₂O₅/MeSO₃H) wits.ac.zamdpi.comAvoids isolation of benzophenone intermediate. mdpi.com

Intramolecular Cyclization Strategies of Benzophenone Derivatives

The most prevalent and versatile strategy for constructing the xanthone core is through the intramolecular cyclization of 2,2'-dioxygenated benzophenone derivatives. up.ptresearchgate.net This two-step approach typically begins with a Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with a phenolic derivative to form a benzophenone intermediate. up.ptwits.ac.zacore.ac.uk

The subsequent and crucial step is the cyclization of the 2-hydroxy-2'-alkoxybenzophenone or 2,2'-dihydroxybenzophenone. This is usually achieved by heating in the presence of a base or acid, which promotes an intramolecular nucleophilic substitution or an addition-elimination reaction to form the central pyrone ring of the xanthone. up.ptwits.ac.za The choice of cyclizing agent can be critical and various reagents have been employed to optimize the reaction. mdpi.com

Nucleophilic Addition to Alkoxycarbonyl-p-benzoquinones

A less common but effective method for synthesizing highly functionalized xanthones involves the nucleophilic addition of phenols to alkoxycarbonyl-p-benzoquinones, a method developed by Muller and coworkers. up.ptscribd.com This route is particularly useful for creating xanthones with specific oxygenation patterns. The reaction sequence involves the initial addition of the phenol to the benzoquinone, followed by a reduction and subsequent acid-catalyzed cyclization to yield the xanthone skeleton. up.ptmdpi.com This approach has been successfully used to prepare compounds like 1,4-dihydroxy-2,3,7-trimethoxyxanthone. up.pt

Alternative and Less Conventional Xanthone Synthesis Routes

Beyond the more traditional methods, a variety of other synthetic strategies have been developed, showcasing the ingenuity of organic chemists. These alternative routes provide access to xanthone derivatives that may be difficult to obtain through classical means.

Diaryl Ether Cyclization: This method involves the electrophilic cycloacylation of 2-aryloxybenzoic acids, which are themselves often prepared via Ullmann condensation. up.ptnih.gov

Rearrangement Reactions: The photo-Fries or Smiles rearrangements of diaryl esters can be employed to form the necessary benzophenone or diaryl ether intermediates, which then cyclize to the xanthone. up.pt

Benzyne (B1209423) Chemistry: A modern approach involves the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates in the presence of a fluoride (B91410) source like CsF. This generates a benzyne intermediate that undergoes a tandem nucleophilic coupling and intramolecular cyclization to afford the xanthone. nih.govresearchgate.net

Metal-Catalyzed Reactions: Palladium and rhodium-catalyzed reactions have emerged as powerful tools for xanthone synthesis. researchgate.netacs.org For instance, rhodium-catalyzed cascade C-H activation/O-annulation of salicylaldehydes with benzoquinones provides a rapid entry to functionalized xanthones. acs.org

Chromone-Based Syntheses: Chromen-4-ones have been utilized as versatile building blocks. researchgate.netresearchgate.net For example, a tandem [4+1] and [4+2] cycloaddition sequence starting from 3-carbonylchromones can produce highly substituted aminoxanthones in a one-pot procedure. researchgate.net

Alternative Route Key Intermediate/Reaction Type Description
Diaryl Ether Cyclization2-Aryloxybenzoic acidElectrophilic cycloacylation to form the xanthone ring. up.ptnih.gov
Photo-Fries/Smiles RearrangementDiaryl esterRearrangement to a benzophenone intermediate, followed by cyclization. up.pt
Benzyne ChemistryBenzyneTandem nucleophilic coupling and intramolecular cyclization. nih.govresearchgate.net
Metal-Catalyzed AnnulationC-H ActivationRhodium or Palladium catalyzes the annulation of precursors like salicylaldehydes. researchgate.netacs.org
Chromone Building BlocksCycloadditionTandem cycloaddition reactions to build the xanthone framework. researchgate.netresearchgate.net

Targeted Synthesis of 1,8-Oxygenated Xanthones

The synthesis of specifically substituted xanthones, such as those with an oxygenation pattern at the 1 and 8 positions, requires careful planning and regioselective control. The synthesis of 1,8-diethoxy-9H-xanthen-9-one, while not explicitly detailed in numerous publications, can be inferred from synthetic strategies for analogous 1,8-dioxygenated xanthones. The key is the selection of appropriately substituted starting materials that will dictate the final substitution pattern of the xanthone core.

Multi-step Synthetic Sequences for Regioselective 1,8-Functionalization

Achieving a 1,8-disubstitution pattern on the xanthone nucleus necessitates synthetic sequences that control the regiochemistry of the reactions.

A common strategy involves the benzophenone route, where the starting materials are chosen to ensure the correct placement of the oxygenated functions. For the synthesis of a 1,8-dioxygenated xanthone, one might start with a 2,6-disubstituted benzoic acid derivative and a phenol substituted at the 3-position. For example, the synthesis of 1,8-dihydroxy-3,6-dimethoxy-9H-xanthen-9-one was accomplished through the condensation of 2-hydroxy-6-methoxybenzoic acid with orcinol (B57675) dimethyl ether (3,5-dimethoxytoluene). publish.csiro.au

Following this logic, a plausible synthesis for this compound could involve:

Friedel-Crafts Acylation: Reaction of 2-hydroxy-6-ethoxybenzoyl chloride with 3-ethoxyphenol. This would form the key intermediate, 2,2'-dihydroxy-6,4'-diethoxybenzophenone.

Cyclization: Subsequent base- or acid-catalyzed cyclodehydration of the benzophenone intermediate would yield this compound.

Alternatively, a functional group interconversion approach could be employed. This would begin with the synthesis of the corresponding dihydroxy-xanthone, 1,8-dihydroxy-9H-xanthen-9-one. This precursor could then be subjected to a Williamson ether synthesis, using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃) to install the two ethoxy groups, yielding the target compound this compound. The synthesis of various 1,8-dihydroxyxanthone derivatives has been reported, providing accessible starting points for such a strategy. upm.edu.my

Strategic Introduction of Ether Linkages at C-1 and C-8 Positions

The introduction of alkoxy groups, such as ethoxy groups, at the C-1 and C-8 positions of the xanthone scaffold requires strategic planning due to the differential reactivity of the hydroxyl groups. The hydroxyl group at the C-1 position can form an intramolecular hydrogen bond with the adjacent carbonyl group at C-9, which influences its acidity and nucleophilicity compared to other hydroxyl groups on the xanthone ring.

One common strategy to achieve selective etherification is through the use of a chelating agent. For instance, in polyhydroxylated xanthones, a cuprous salt can be used as a catalyst to deactivate the 1-hydroxyl group. up.pt This is achieved through the chelation of the cuprous ion with the hydroxyl group at C-1 and the carbonyl group at C-9, allowing for the selective etherification of other hydroxyl groups present in the molecule. up.pt To introduce an ether linkage specifically at the C-1 position, one would typically protect the other more reactive hydroxyl groups first, then carry out the etherification at C-1, followed by deprotection.

The Williamson ether synthesis is a classical and widely used method for forming ether linkages. acs.org This reaction involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction. For a molecule like 1,8-dihydroxy-9H-xanthen-9-one, a strong base would be required to deprotonate both hydroxyl groups, followed by reaction with two equivalents of an ethylating agent. The choice of base and reaction conditions is crucial to avoid side reactions.

Efficient Etherification Methodologies for Polyhydroxylated Xanthones

The synthesis of polyalkoxylated xanthones from their polyhydroxylated precursors is a key step in creating a diverse range of derivatives for structure-activity relationship studies. Several methodologies have been developed for the efficient etherification of polyhydroxylated xanthones.

The Williamson ether synthesis remains a cornerstone for this transformation. acs.org The reaction conditions can be tailored to control the extent of etherification. For example, using a stoichiometric amount of base and alkylating agent can lead to partial etherification, while an excess of these reagents will favor the formation of the fully etherified product. The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being used to facilitate the SN2 reaction.

Another approach involves phase-transfer catalysis, which can be particularly useful for reactions where the reactants have low solubility in the reaction medium. A phase-transfer catalyst facilitates the transfer of the alkoxide ion from an aqueous or solid phase to an organic phase where the alkylating agent is present, thereby increasing the reaction rate.

The table below summarizes some of the methodologies applicable to the etherification of polyhydroxylated xanthones.

Methodology Reagents Key Features Reference
Williamson Ether SynthesisBase (e.g., NaH, K₂CO₃), Alkyl halide (e.g., C₂H₅I)Versatile and widely used for forming C-O bonds. acs.org
Cuprous Salt-Mediated Selective EtherificationCuprous salt, Base, Alkyl halideAllows for selective etherification by deactivating the C-1 hydroxyl group through chelation. up.pt
Prenylation/GeranylationPrenyl bromide or Geranyl bromide, Alkaline mediumSpecific for introducing prenyl or geranyl groups, which are also ether linkages. bjmu.edu.cn

Development of Novel Synthetic Pathways for this compound

Recent advancements in organic synthesis have led to the development of novel and more efficient pathways for the construction of the xanthone core and its derivatives. These modern methods often focus on improving reaction efficiency, reducing environmental impact, and enabling better control over the selectivity of the reactions.

Catalyst-Mediated Synthesis of Diethoxylated Xanthones

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with higher yields and under milder conditions. In the context of xanthone synthesis, both homogeneous and heterogeneous catalysts have been employed to improve efficiency and sustainability. conicet.gov.ar

Transition metal catalysts, particularly those based on palladium and copper, have been instrumental in the development of new C-C and C-O bond-forming reactions that can be applied to the synthesis of xanthones. conicet.gov.ar For instance, palladium-catalyzed cross-coupling reactions can be used to construct the diaryl ether precursor to the xanthone, which is then cyclized. Copper-catalyzed Ullmann condensation is another classical method for forming the diaryl ether linkage. More recently, copper ferrite (B1171679) nanoparticles have been utilized as a magnetically separable and reusable catalyst for xanthone synthesis. conicet.gov.ar

Photocatalysis using visible light has also emerged as a powerful tool for organic transformations. nih.gov Metal-free photocatalytic systems, as well as those employing ruthenium or iron complexes, have been used for the oxidation of xanthenes to xanthones. nih.gov These methods can be applied to the synthesis of the xanthone core, which can then be further functionalized.

The following table highlights some catalytic systems used in xanthone synthesis.

Catalyst Type Example Application Reference
Homogeneous Palladium CatalystPalladium complexesC-Br/C-Cl activation followed by condensation and cyclization. conicet.gov.ar
Heterogeneous Copper CatalystCuFe₂O₄ nanoparticlesMagnetically separable and reusable catalyst for xanthone and thioxanthone synthesis. conicet.gov.ar
PhotocatalystRiboflavin tetraacetate and a non-heme iron catalystPhotooxygenation of alkyl benzenes. nih.gov
Metal-Free PhotocatalystFluorescein (B123965) sodium saltPhoto-oxidation of 9H-xanthene to xanthone. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmacologically important molecules like xanthones. conicet.gov.ar

One of the key aspects of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and interestingly, magnetized water has been reported as a medium for the catalyst-free, three-component synthesis of 1,8-dioxooctahydroxanthenes, affording high yields and simplifying the work-up procedure. scielo.org.mx

Energy efficiency is another pillar of green chemistry. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields in the synthesis of xanthone analogues. nih.gov

The use of reusable heterogeneous catalysts, such as the previously mentioned copper ferrite nanoparticles, also aligns with green chemistry principles by minimizing waste and catalyst leaching into the product. conicet.gov.ar

The table below outlines some green chemistry approaches relevant to xanthone synthesis.

Green Chemistry Principle Approach Advantages Reference
Use of Safer SolventsMagnetized waterEliminates the need for organic solvents, catalyst-free, simple work-up. scielo.org.mx
Energy EfficiencyMicrowave irradiationReduced reaction times, improved yields. nih.gov
CatalysisReusable heterogeneous catalysts (e.g., CuFe₂O₄ nanoparticles)Minimizes waste, easy separation of the catalyst. conicet.gov.ar
Atom EconomyOne-pot multi-component reactionsReduces the number of synthetic steps and purification stages. scielo.org.mx

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The biological activity of xanthone derivatives is often highly dependent on their three-dimensional structure and the precise location of functional groups. Therefore, controlling the chemo-, regio-, and stereoselectivity of synthetic reactions is of paramount importance.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. In the synthesis of this compound from a polyhydroxylated precursor, chemoselectivity would involve the selective etherification of the hydroxyl groups without affecting other potentially reactive sites in the molecule.

Regioselectivity is the control of the position at which a reaction occurs. For the target molecule, it is crucial to ensure that the ethoxy groups are introduced specifically at the C-1 and C-8 positions. As discussed earlier, this can be achieved through the inherent reactivity differences of the hydroxyl groups or by using directing groups or catalysts. up.pt For example, palladium-catalyzed tandem cyclization/cross-coupling reactions have been shown to afford xanthones with excellent regioselectivity. acs.org

Stereoselectivity deals with the preferential formation of one stereoisomer over others. While the core of this compound is planar and achiral, the introduction of chiral substituents or the existence of atropisomerism (in sterically hindered derivatives) would necessitate stereoselective synthetic methods. rsc.org For instance, enzymatic reactions can exhibit high stereoselectivity in the formation of dimeric xanthones. rsc.org

The development of synthetic methods that offer high levels of chemo-, regio-, and stereoselectivity is a continuous effort in the field of organic chemistry, driven by the need for structurally well-defined molecules for various applications. dntb.gov.ua

Advanced Spectroscopic and Structural Elucidation of 1,8 Diethoxy 9h Xanthen 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (1H) NMR Analysis of Diethoxy Substituents and Aromatic Protons

Specific experimental ¹H NMR data for 1,8-Diethoxy-9H-xanthen-9-one, which would detail the chemical shifts and coupling constants for the ethoxy (triplet for methyl and quartet for methylene (B1212753) protons) and aromatic protons, are not available in the searched literature.

Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectral data, which would provide the chemical shifts for the 17 unique carbon atoms in the this compound skeleton, including the carbonyl, aromatic, and ethoxy carbons, could not be located.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Information from 2D NMR experiments (COSY, HSQC, HMBC, NOESY), essential for unambiguously assigning proton and carbon signals and confirming the connectivity and spatial arrangement of the diethoxy substituents on the xanthone (B1684191) core, is not documented.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

The precise molecular mass and elemental composition of this compound, which would be determined by HRMS, are unreported. Analysis of its fragmentation pattern, crucial for confirming the structural components, is also unavailable.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbonyl, Ether)

Specific IR absorption frequencies for the key functional groups of this compound, such as the characteristic C=O stretch of the xanthenone core and the C-O stretches of the ether linkages, have not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Vis absorption maxima (λmax) for this compound, which would characterize the π→π* and n→π* electronic transitions within its conjugated system, are not available in the reviewed literature.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis and Conformation

Following an extensive search of crystallographic databases and the scientific literature, no publicly available single-crystal X-ray diffraction data for the specific compound this compound could be located.

In related reported structures of other xanthones, the central pyranoid ring exhibits partial aromatic character. encyclopedia.pub The planarity of the three-ring system can be slightly distorted by the presence of bulky substituents, which can induce a minor twist along the molecule's longitudinal axis due to steric hindrance. encyclopedia.pub

While no direct experimental data for this compound is available, analysis of related compounds allows for informed hypotheses about its solid-state conformation. It would be expected to crystallize in a common crystal system such as monoclinic or orthorhombic. The fundamental xanthenone core would likely be near-planar. The orientation of the two ethoxy groups at the C1 and C8 positions would be a key conformational feature, dictated by the minimization of steric strain and the optimization of intermolecular packing forces within the crystal lattice. These forces could include van der Waals interactions and potentially weak C-H···O hydrogen bonds.

The definitive determination of the crystal system, space group, unit cell dimensions, and the precise molecular geometry and packing of this compound awaits successful single-crystal growth and subsequent X-ray diffraction analysis. Such an analysis would provide unequivocal proof of its solid-state structure, including bond lengths, bond angles, and dihedral angles, confirming the orientation of the ethoxy substituents relative to the plane of the xanthenone core.

Chemical Reactivity and Derivatization of 1,8 Diethoxy 9h Xanthen 9 One

Reactions at the Xanthone (B1684191) Ring System

The core xanthone structure is a dibenzo-γ-pyrone scaffold, which influences the reactivity of the aromatic system and the central ketone. nih.gov

The two ethoxy groups at the C1 and C8 positions are strong activating groups for electrophilic aromatic substitution (EAS). masterorganicchemistry.com These groups donate electron density to the aromatic rings through resonance, making the ring system more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609). masterorganicchemistry.comscience-revision.co.uk

The ethoxy groups are ortho, para-directing. In 1,8-diethoxy-9H-xanthen-9-one, the positions ortho to the ethoxy groups are C2 and C7, and the positions para are C4 and C5. Therefore, electrophilic attack is predicted to occur preferentially at these positions. The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. science-revision.co.uksavemyexams.com The increased electron density provided by the two ethoxy groups facilitates these reactions, often allowing them to proceed under milder conditions than those required for less activated aromatic systems. cem.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionElectronic InfluencePredicted Reactivity
C2, C7ortho to an activating -OEt groupHighly favored
C4, C5para to an activating -OEt groupHighly favored
C3, C6meta to an activating -OEt groupDisfavored

This table is based on general principles of electrophilic aromatic substitution on substituted aromatic rings.

Direct nucleophilic aromatic substitution (SNAr) on the xanthone core of this compound is generally difficult. The aromatic rings are electron-rich due to the activating ethoxy groups, which disfavors attack by nucleophiles (electron-rich species). libretexts.orgsavemyexams.com SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule.

Attempts to achieve nucleophilic substitution on related xanthone systems have proven challenging. For instance, reacting the bis(benzene sulfonate) of 1,8-dihydroxyxanthone with ethoxide did not lead to the expected substitution product. rsc.org Instead, under forcing conditions, the starting 1,8-dihydroxyxanthone was recovered, suggesting that nucleophilic attack at the aromatic carbons is not a favorable pathway. rsc.org

The carbonyl group at the C9 position is a key site for chemical transformations, particularly reduction reactions. The reactivity of this ketone is influenced by the surrounding aromatic system.

Reduction: The ketone of this compound can be reduced to different products depending on the reducing agent used.

Reduction to Xanthydrol: Using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) reduces the ketone to the corresponding secondary alcohol, 1,8-diethoxyxanthydrol. rsc.org Notably, a milder reducing agent, potassium borohydride (B1222165) (KBH₄) in methanol, is ineffective for this transformation. rsc.org

Reduction to Xanthene: A more complete reduction of the carbonyl group to a methylene (B1212753) bridge can be achieved using borane-dimethylsulfide complex (BMS) in refluxing THF. This reaction yields 1,8-diethoxyxanthene, effectively removing the carbonyl oxygen. rsc.org

Oxidation: The xanthone core is generally stable to oxidation. However, the central pyran ring can be formed through oxidation of xanthene precursors. researchgate.net The ketone itself is at a high oxidation state and is resistant to further oxidation under typical conditions. In the presence of strong acids like 80% sulfuric acid, the carbonyl oxygen can be reversibly protonated, forming a stable, colored solution, which indicates the basicity of the ketone. rsc.org

Table 2: Reduction Reactions of this compound

ReagentSolventProductReference
Lithium aluminium hydride (LiAlH₄)THF1,8-Diethoxyxanthydrol rsc.org
Borane-dimethylsulfide (BMS)THF (reflux)1,8-Diethoxyxanthene rsc.org
Potassium borohydride (KBH₄)MethanolNo reaction rsc.org

Nucleophilic Aromatic Substitution Potential

Modification and Transformation of the Diethoxy Groups

The two ethoxy groups are ether linkages and can be chemically modified, primarily through cleavage.

The ether bonds in this compound are aryl alkyl ether linkages. These bonds are generally stable but can be cleaved under harsh acidic conditions. libretexts.orglibretexts.org The typical reagents for ether cleavage are strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com

The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond because the carbon of the aromatic ring is sp²-hybridized and resistant to SN2 or SN1 reactions. libretexts.org Therefore, cleavage of this compound with excess HI or HBr would yield 1,8-dihydroxyxanthone and the corresponding ethyl halide (ethyl iodide or ethyl bromide). libretexts.org This reaction is essentially the reverse of the Williamson ether synthesis used to prepare the compound.

The most straightforward method for introducing other alkoxy groups onto the xanthone scaffold at the 1 and 8 positions is a two-step process:

Cleavage of the Ethoxy Groups: As described above, the ethoxy groups are first cleaved to yield the parent 1,8-dihydroxyxanthone. libretexts.org

Alkylation: The resulting di-phenol can then be alkylated using a suitable alkylating agent (e.g., an alkyl halide or sulfate) in the presence of a base. rsc.org This is a standard Williamson ether synthesis.

This strategy allows for the synthesis of a wide variety of 1,8-dialkoxyxanthone derivatives by simply changing the alkylating agent in the second step. For instance, reacting 1,8-dihydroxyxanthone with different alkyl iodides in the presence of potassium carbonate allows for the introduction of various alkoxy chains. rsc.org This method provides a versatile route to functionalize the xanthone core at the 1 and 8 positions, enabling the modulation of the molecule's steric and electronic properties. lumenlearning.commasterorganicchemistry.com

Synthesis of Novel this compound Derivatives

Peripheral Functionalization (e.g., Alkylation, Arylation, Halogenation)

There is no specific information available in the surveyed scientific literature regarding the peripheral functionalization of this compound through alkylation, arylation, or halogenation reactions. While studies on other xanthone derivatives, such as 1,3-dimethoxy-9H-xanthen-9-one, have demonstrated successful functionalization, these results cannot be directly extrapolated to the 1,8-diethoxy isomer without experimental validation.

Formation of Hybrid Structures and Conjugates

No published research could be found describing the synthesis of hybrid structures or conjugates incorporating the this compound moiety. The development of such molecules would typically involve linking the xanthone scaffold to other chemical entities to create compounds with novel properties, but no examples for this specific compound have been reported.

Dimerization and Oligomerization Strategies Involving this compound Moieties

There are no documented methods or studies on the dimerization or oligomerization of this compound. Research on xanthone dimers is an existing field, but it does not specifically include the 1,8-diethoxy derivative.

Theoretical and Computational Studies of 1,8 Diethoxy 9h Xanthen 9 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and a wide range of associated characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.

For the xanthone (B1684191) scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can elucidate the molecule's three-dimensional structure. bhu.ac.in Studies on related xanthone derivatives show that the central xanthone core is typically planar or near-planar due to its conjugated ring system. encyclopedia.pub For instance, analysis of a hexahydro-xanthene-dione derivative revealed that the central pyran ring adopts a flattened-boat conformation, with specific bond lengths and angles that are within normal ranges. nih.gov The planarity of the core structure is a key determinant of the molecule's electronic and stacking properties.

DFT also enables the calculation of Mulliken atomic charges, which describe the partial atomic charges across the molecule. bhu.ac.in In a typical xanthone structure, the oxygen atom of the carbonyl group (C=O) exhibits a significant negative charge, indicating its role as a primary site for electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon and hydrogen atoms generally carry positive charges. bhu.ac.in This charge distribution is critical for understanding intermolecular interactions.

ParameterValueReference
C=O Bond Length1.216 Å - 1.227 Å nih.gov
C-O-C (Ether) Angle~117°General Value
Dihedral Angle (Phenyl-Pyran)89.71 (2)° nih.gov

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For xanthone derivatives, FMO analysis is typically performed using DFT calculations. nih.gov The HOMO is often distributed across the electron-rich parts of the molecule, such as the fused benzene (B151609) rings and oxygen heteroatoms, while the LUMO is frequently localized on the pyrone ring, particularly the α,β-unsaturated ketone system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net These calculations help identify the most probable sites for nucleophilic and electrophilic attacks. bhu.ac.in

Table 2: Illustrative FMO Energies from DFT Calculations for a Phthalocyanine Compound (Note: This data is for a different molecular system but illustrates the typical outputs of FMO analysis.)

OrbitalEnergy (eV)Reference
HOMO-5.0720 researchgate.net
LUMO-2.9035 researchgate.net
Energy Gap (ΔE)2.1685 researchgate.net

Computational methods can predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with a high degree of accuracy. sciforum.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. cam.ac.ukmestrelab.com These predicted spectra are then compared with experimental data to confirm the proposed structure. For complex molecules, computational prediction is a powerful tool to aid in the assignment of ambiguous signals. researchgate.netspectrabase.com

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. beilstein-journals.org It calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the absorption maxima (λ_max) and corresponding oscillator strengths, which relate to the intensity of the absorption bands. For xanthones, the spectra are typically characterized by π→π* transitions. researchgate.net The inclusion of solvent effects in the calculations, often through a polarizable continuum model (PCM), is crucial for achieving accurate predictions that match experimental results in solution. beilstein-journals.org Studies on xanthene-1,8-diones have shown absorption bands corresponding to π→π* transitions in the range of 220–300 nm, depending on the solvent. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. researchgate.net An MD simulation provides detailed information on the fluctuations, conformational changes, and dynamics of a molecule in a simulated environment (e.g., in a solvent). researchgate.netcresset-group.com

For a molecule like 1,8-Diethoxy-9H-xanthen-9-one, the ethoxy groups (-OCH₂CH₃) at the C1 and C8 positions have rotational freedom. While the xanthone core is rigid, these side chains can adopt various conformations. encyclopedia.pub MD simulations can explore the conformational landscape of these side chains, identifying the most stable (lowest energy) rotamers and the energy barriers between different conformations. cresset-group.com This provides insight into the molecule's flexibility and the range of shapes it can adopt in solution, which is critical for understanding its interactions with other molecules. Principal Component Analysis (PCA) is often used in conjunction with MD to analyze and visualize the major collective motions of the molecule during the simulation. frontiersin.orgnih.gov

Molecular Docking Simulations for Interaction with Biological Targets (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com It is widely used in drug discovery to screen for potential inhibitors of enzymes or other biological targets.

For xanthone derivatives, molecular docking studies have been performed to explore their binding affinity with various non-clinical targets, such as enzymes involved in metabolic or inflammatory pathways. mdpi.com These simulations can identify the most likely binding pose of the xanthone within the active site of a protein and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. mdpi.com For example, docking studies on alkoxy-substituted xanthones have been used to investigate their potential as α-amylase and α-glucosidase inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. upm.edu.my A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an observed activity.

For a series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating a set of related molecules with varied substituents. For each molecule, a range of descriptors (e.g., electronic, steric, hydrophobic) would be calculated. These descriptors are then used to build a regression model that correlates them with experimentally measured activity (e.g., enzyme inhibition). Such models are valuable for predicting the activity of new, unsynthesized derivatives and for providing insights into the structural features that are most important for the desired biological effect. upm.edu.my

Investigation of Reaction Mechanisms via Computational Chemistry

Computational chemistry has emerged as a powerful tool to elucidate the intricate mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energetic pathways that are often difficult to probe experimentally. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, theoretical investigations into the reactions of the core xanthene and xanthone structures, as well as related derivatives, offer valuable mechanistic understanding.

One area of focus has been the oxidation of xanthene to xanthone. Theoretical calculations, including molecular electrostatic potential analysis, have been employed to understand this transformation. This analysis reveals that the methylene (B1212753) hydrogen atoms in xanthene are reactive centers, which facilitates their substitution to form the ketone group in xanthone. mdpi.com This oxidation process results in a more planar and structurally rigid xanthone molecule. mdpi.com

Furthermore, computational methods have been utilized to investigate the synthesis of xanthone derivatives. For instance, Density Functional Theory (DFT) has been applied to study the regioselective synthesis of azaxanthone scaffolds. acs.org These studies help in understanding the product formation by analyzing factors like Mulliken atomic charges and electrostatic potential surfaces, which guide the reaction pathways. acs.org

Photocatalytic reactions involving the xanthone scaffold have also been a subject of theoretical investigation. The photocatalytic oxidation of 9H-xanthene to 9H-xanthen-9-one using visible light and molecular oxygen has been explored, with computational studies providing a deeper understanding of the underlying electronic processes. mdpi.com

While the direct computational investigation of reaction mechanisms for this compound is a developing area, the existing theoretical work on the broader xanthone class provides a solid foundation for understanding its chemical behavior. These studies highlight the utility of computational chemistry in predicting reactivity, elucidating reaction pathways, and guiding the synthesis of novel xanthone derivatives.

Research Findings from Computational Studies of Xanthone Reactions

Reaction StudiedComputational MethodKey FindingsReference
Oxidation of Xanthene to XanthoneMolecular Electrostatic Potential AnalysisThe methylene hydrogens in xanthene are identified as reactive centers, facilitating the oxidation to the ketone group. mdpi.com
Synthesis of Azaxanthone ScaffoldsDensity Functional Theory (DFT)Regioselectivity of the product formation is confirmed through analysis of Mulliken atomic charges and electrostatic potential surfaces. acs.org
Photocatalytic Oxidation of 9H-xantheneNot specifiedElucidation of the mechanism for the formation of 9H-xanthen-9-one from 9H-xanthene using visible light and molecular oxygen. mdpi.com

Mechanistic Investigations of Biological Activities of 1,8 Diethoxy 9h Xanthen 9 One and Analogues Excluding Clinical Data

Antioxidant Mechanisms of Action

Xanthone (B1684191) derivatives are recognized for their potent antioxidant capabilities, which are central to many of their beneficial biological effects. mdpi.comontosight.ai They employ a multi-pronged approach to combat oxidative stress, involving direct interaction with reactive species and modulation of endogenous defense systems. The antioxidant activity is highly dependent on the substitution pattern on the xanthone core, with hydroxyl and methoxy (B1213986) groups playing a crucial role. mdpi.comontosight.ai

Radical Scavenging Activity (e.g., DPPH, ABTS, Oxygen Radical Absorbance Capacity assays)

A primary mechanism by which antioxidants exert their effects is through direct neutralization of free radicals. The radical scavenging potential of xanthone analogues has been extensively evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays. nih.govnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it. nih.govmdpi.com

The DPPH assay, which is simple and widely used, relies on the color change of the stable DPPH radical upon reduction by an antioxidant. mdpi.com Studies on xanthenedione derivatives have highlighted the importance of specific structural features for potent radical scavenging. For instance, a xanthenedione derivative bearing a catechol (1,2-dihydroxybenzene) unit demonstrated exceptionally strong DPPH scavenging activity, with a half-maximal effective concentration (EC50) of 3.79 µM. mdpi.com This activity was significantly more potent than the synthetic antioxidant Butylated hydroxytoluene (BHT) and comparable to quercetin. mdpi.com Another analogue, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), also shows notable DPPH radical-scavenging activity. mdpi.com The presence of vicinal diol groups (a catechol unit) is strongly linked to the promising antioxidant activity of xanthones. researchgate.net

The ABTS assay, which can be used over a wide pH range, measures the scavenging of the ABTS radical cation (ABTS•+). nih.govnih.gov While specific ABTS data for 1,8-diethoxy-9H-xanthen-9-one analogues is not detailed in the provided context, the ORAC assay is another important method that measures the inhibition of peroxyl radical-induced oxidation. sci-hub.seresearchgate.net Structure-activity relationship studies consistently show that the number and position of hydroxyl groups on the xanthone scaffold are critical determinants of radical scavenging efficacy. researchgate.net

CompoundAssayActivity MetricReported ValueReference
Xanthenedione derivative (with catechol unit)DPPHEC503.79 ± 0.06 µM mdpi.com
1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX)DPPHDemonstrated scavenging activity mdpi.com

Inhibition of Mitochondrial Reactive Oxygen Species (ROS) Production

Mitochondria are the primary sites of cellular respiration and a major source of endogenous reactive oxygen species (ROS). wikipedia.org During oxidative phosphorylation, electrons can leak from the electron transport chain, primarily at Complex I and Complex III, leading to the formation of superoxide (B77818) radicals. wikipedia.org While low levels of mitochondrial ROS (mROS) act as signaling molecules, excessive production leads to oxidative damage and is implicated in various pathologies. wikipedia.orgnih.gov

Certain xanthone analogues have been shown to possess mitochondrial antioxidant activity by directly mitigating ROS production within these organelles. mdpi.comresearchgate.net For example, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) demonstrated a significant ability to inhibit rotenone-induced mitochondrial superoxide (O₂•⁻) production in macrophage cells. mdpi.comresearchgate.net Rotenone is an inhibitor of Complex I that triggers mitochondrial oxidative stress. mdpi.com In these studies, 1,2-DHX was able to reduce the rotenone-induced increase in ROS by up to 40%, showcasing its capacity to protect mitochondria from oxidative insults. mdpi.comresearchgate.net This protective effect highlights a crucial mechanism for cellular protection beyond general radical scavenging.

CompoundCell LineInducer of Oxidative StressEffectReference
1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX)RAW 264.7 MacrophagesRotenoneMitigated mitochondrial O₂•⁻ production by up to 40% mdpi.comresearchgate.net

Metal Ion Chelation Mechanisms

Transition metals, such as iron (Fe) and copper (Cu), can catalyze the formation of highly reactive free radicals, like the hydroxyl radical, via Fenton-type reactions. The ability of a compound to chelate these metal ions, sequestering them in a less reactive form, is an important antioxidant mechanism. nih.gov Chelation involves the formation of multiple coordinate bonds between a single molecule (the chelator) and a central metal ion. nih.gov

Modulation of Cellular Antioxidant Defense Pathways (e.g., Nrf2 pathway)

In addition to direct antioxidant actions, many phytochemicals protect against oxidative stress by upregulating endogenous antioxidant defense systems. A key regulator of this process is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2). msjonline.org Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH associated protein-1 (Keap1). msjonline.org Upon exposure to oxidative stress or certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes. msjonline.org

Several xanthone derivatives have been identified as modulators of the Nrf2/Keap1 pathway. nih.gov Natural xanthones like α- and γ-mangostin have demonstrated antioxidant effects through the modulation of this pathway. nih.govresearchgate.net Furthermore, synthetic analogues such as 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one are also reported to exert their antioxidant activity by modulating the Nrf2 pathway. By enhancing Nrf2 activation, these compounds can bolster the cell's intrinsic capacity to neutralize ROS and detoxify harmful electrophiles, providing a more sustained and amplified protective effect compared to direct scavenging alone. nih.govmsjonline.org

Enzyme Inhibition Studies and Mechanisms

The biological activities of xanthones extend to the inhibition of various enzymes implicated in disease processes. The planar, heterocyclic structure of the xanthone scaffold allows it to interact with the active sites of enzymes, leading to modulation of their activity. srce.hr

Inhibition of Glycosidases (e.g., Hyaluronidase)

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. One such enzyme, hyaluronidase, is responsible for the degradation of hyaluronic acid, a major component of the extracellular matrix. mdpi.comnih.gov The breakdown of hyaluronic acid is involved in processes like inflammation and cancer progression. nih.gov

The xanthone analogue 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has been specifically reported to exhibit inhibitory activity against hyaluronidase. mdpi.com By inhibiting this enzyme, 1,2-DHX can prevent the degradation of hyaluronic acid, thereby helping to maintain tissue integrity and structure. This inhibitory action represents a distinct mechanism through which xanthone derivatives can exert their biological effects, separate from their antioxidant properties.

Inhibition of Proteases (e.g., Collagenase, Elastase)

The structural integrity of the skin's extracellular matrix is maintained by proteins like collagen and elastin (B1584352). The degradation of these proteins by enzymes such as collagenase and elastase is a key factor in skin aging. Certain xanthone derivatives have been identified as inhibitors of these proteases.

One notable analogue, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), has demonstrated inhibitory activity against both collagenase and elastase, enzymes responsible for the breakdown of collagen and elastin fibers, respectively. nih.govmdpi.comresearchgate.net In a broader screening of a library of various xanthone derivatives, most compounds showed limited activity against these proteases. nih.gov However, one specific analogue, xanthone 14, exhibited moderate inhibition of elastase, with an IC50 value of 91.8 µM. nih.govresearchgate.netuac.pt In that particular study, none of the tested xanthones showed significant activity against collagenase. nih.govresearchgate.netuac.pt Synthesized polyoxygenated xanthones were found to be weak to moderate inhibitors of both collagenase and elastase. nih.gov

Table 1: Inhibitory Activity of Xanthone Analogues against Proteases

Compound Enzyme Activity (IC₅₀) Reference
Xanthone 14 Elastase 91.8 µM nih.gov, researchgate.net, uac.pt

Tyrosinase Inhibitory Mechanisms and Structure-Activity Relationships

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders. jst.go.jp Xanthone derivatives have emerged as potent inhibitors of this enzyme, often exceeding the efficacy of the well-known inhibitor, kojic acid. nih.govuac.ptfigshare.com

The mechanism of inhibition by many xanthonic derivatives is believed to be allosteric, meaning they bind to a site on the tyrosinase enzyme other than the active catalytic site. nih.govresearchgate.netuac.pt Molecular docking studies suggest that these compounds have a higher affinity for mushroom tyrosinase than kojic acid and that their binding to an allosteric pocket is responsible for the inhibitory effect. nih.govresearchgate.net For a series of 3-aryl substituted xanthone derivatives, kinetic studies revealed a reversible and competitive-uncompetitive mixed-II type of inhibition. jst.go.jpnih.gov Molecular docking of the most potent of these compounds showed its 3-aryl ring inserted into a narrow region of the binuclear copper-binding site at the bottom of the enzyme's binding pocket, while the main xanthone structure remained at the surface. jst.go.jpnih.gov

Structure-activity relationship (SAR) analyses have highlighted key structural features for potent tyrosinase inhibition. The introduction of hydroxyl groups on an aryl substituent at the 3-position of the xanthone scaffold significantly enhances inhibitory activity. jst.go.jpnih.gov The position and number of these hydroxyl groups are critical, with a para-substituted hydroxyl group being optimal in one study. jst.go.jp A quantitative structure-activity relationship (QSAR) model developed for a series of xanthones identified a partial negative surface area descriptor and the relative number of oxygen atoms as being positively correlated with tyrosinase inhibitory activity. nih.govresearchgate.netuac.pt

Table 2: Tyrosinase Inhibitory Activity of Selected Xanthone Analogues

Compound Activity (IC₅₀) Note Reference
Xanthone 27 1.9 µM Approx. 6 times lower than kojic acid nih.gov
Compound 4t (3-aryl substituted xanthone) 11.3 µM More active than kojic acid (IC₅₀ = 17.3 µM) jst.go.jp

Interactions with Kinases and Monoaminoxidases (MAOs)

Xanthone derivatives have been shown to interact with various kinases, which are crucial regulators of cellular processes. The anticancer activity of some xanthones is thought to stem from the inhibition of protein kinases. nih.gov

Specific synthetic analogues, namely 3,4-dihydroxyxanthone (B1238006) and 1-formyl-4-hydroxy-3-methoxyxanthone, have been identified as inhibitors of several protein kinase C (PKC) isoforms (α, βI, δ, η, and ζ). nih.govlookchem.com An in vivo yeast-based assay confirmed an effect consistent with PKC inhibition, which was further verified by in vitro kinase assays. nih.govlookchem.com These findings suggest that the xanthone scaffold can be explored for developing new, isoform-selective PKC inhibitors. nih.govlookchem.com

Furthermore, xanthones isolated from Garcinia mangostana have been evaluated for their activity against receptor tyrosine kinases (RTKs). ajchem-a.comajchem-a.com These compounds, including α-mangostin and β-mangostin, demonstrated moderate inhibitory effects (29-30% inhibition) against the Epidermal Growth Factor Receptor (EGFR). ajchem-a.comajchem-a.com Molecular docking studies indicated that these xanthones interact with EGFR through hydrogen bonding and hydrophobic interactions. ajchem-a.com

While xanthones have also been reported to inhibit monoamine oxidases (MAOs), detailed mechanistic studies on analogues closely related to this compound are less common in the reviewed literature. nih.gov

Antimicrobial Mechanisms of Action (Bacterial and Fungal)

Xanthones represent a promising class of antimicrobial agents, with research pointing towards several distinct mechanisms of action against both bacteria and fungi. nih.gov

Mechanisms of Antibacterial Activity Against Specific Strains

A notable synthetic xanthone derivative, designated XT17, has been shown to possess strong, broad-spectrum antibacterial activity. nih.govresearchgate.net Its efficacy stems from a dual-action mechanism that involves both the disruption of the bacterial cell wall and the inhibition of DNA synthesis. nih.govresearchgate.netnih.gov The compound interacts with essential components of the cell wall: lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.govnih.gov This interaction disrupts the wall's integrity. nih.gov Concurrently, XT17 inhibits bacterial DNA replication by forming a stable complex with the DNA gyrase enzyme. nih.govresearchgate.netnih.gov

Another analogue, 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one, has demonstrated antibacterial activity against all strains tested in a particular study, including Escherichia coli. nih.govmdpi.comnih.gov The mechanism of action for xanthones against Methicillin-Resistant Staphylococcus aureus (MRSA) is believed to involve the disruption of the cytoplasmic membrane. uii.ac.id It is proposed that amphiphilic xanthone compounds can damage the bacterial membrane and induce the release of lipoteichoic acid (LTA) from the MRSA cell wall, which is crucial for cell division and osmotic stability. uii.ac.id

Table 3: Antibacterial Activity of Xanthone Analogues

Compound Target Organism Mechanism of Action Reference
XT17 Staphylococcus aureus, Pseudomonas aeruginosa Cell wall disruption (via lipoteichoic acid/lipopolysaccharide interaction), DNA gyrase inhibition nih.gov, nih.gov, researchgate.net
1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one E. coli and other tested strains Antibacterial activity observed nih.gov, mdpi.com, nih.gov

Antifungal Activity and Inhibition of Fungal Virulence Factors (e.g., Germ Tube Formation, Biofilm Development)

The transition from yeast to hyphal form (germ tube formation) and the development of biofilms are critical virulence factors for pathogenic fungi like Candida albicans. nih.govnih.gov Several xanthone analogues have been shown to effectively inhibit these processes.

Compounds such as 3,4-dihydroxy-1-methyl-9H-xanthen-9-one and an aminated xanthone analogue (compound 26) displayed potent inhibitory effects on both germ tube and biofilm formation in C. albicans. nih.govnih.govscispace.com Similarly, an aminothioxanthone derivative, TxA1, was found to completely inhibit germ tube and biofilm formation in both a reference strain and a clinical isolate of C. albicans at concentrations at and below its minimum inhibitory concentration (MIC). up.pt This compound also inhibited biofilm formation in Aspergillus fumigatus and the dermatophyte Trichophyton rubrum. up.pt Other research has confirmed the antifungal potential of xanthone derivatives against various dermatophyte clinical strains, such as T. rubrum, M. canis, and E. floccosum, with one analogue showing a MIC of 16 µg/mL against all tested strains. nih.govnih.gov

Disruption of Microbial Cell Wall Integrity and DNA Synthesis Inhibition

Detailed mechanistic studies have elucidated that the antimicrobial action of certain xanthones involves a potent two-pronged attack on fundamental microbial structures and processes.

The disruption of the microbial cell wall is a key mechanism. nih.govresearchgate.net As observed with the analogue XT17, this is achieved by direct interaction with major structural components of the wall, leading to its breakdown. nih.gov This disruption compromises the physical integrity of the microbial cell, rendering it vulnerable. uii.ac.id

In addition to compromising the cell's physical barrier, xanthones can also target crucial intracellular processes. The inhibition of DNA synthesis has been identified as a primary mode of action. nih.govresearchgate.net This is accomplished by inhibiting enzymes essential for DNA replication and maintenance, such as DNA gyrase and other topoisomerases. nih.govjst.go.jp Docking studies have confirmed that the XT17 compound can form a stable complex with the bacterial gyrase enzyme, effectively halting DNA replication. nih.govresearchgate.netnih.gov Other studies have shown that different xanthone derivatives can potently inhibit DNA topoisomerases I and II, further highlighting DNA synthesis as a key target for the antimicrobial activity of this chemical class. jst.go.jpresearchgate.net Some newly synthesized xanthone derivatives have also been found to target yeast topoisomerase II, leading to their antifungal effect. nih.govresearchgate.net

Modulation of Quorum Sensing

While direct studies on the modulation of quorum sensing by this compound are not available in the current scientific literature, research on analogous xanthone structures provides insight into the potential of this chemical class to interfere with bacterial communication systems. Quorum sensing (QS) is a cell-density-dependent signaling mechanism that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. nih.govnih.govmdpi.commdpi.comu-szeged.hubrieflands.comnih.govacs.orgmdpi.commdpi.comdntb.gov.uamdpi.comfrontiersin.orgnih.gov The inhibition of QS is considered a promising strategy to mitigate bacterial pathogenicity without exerting selective pressure for resistance.

Investigations into xanthone derivatives isolated from Hypericum scabrum have demonstrated notable quorum sensing inhibitory (QSI) activity against Chromobacterium violaceum, a common model organism for QS studies. nih.govnih.gov Specifically, two known simple oxygenated xanthones, designated as compounds 9 and 10 in the study, exhibited potent QSI effects. nih.govnih.gov Their activity was evaluated by their ability to inhibit the production of violacein, a pigment controlled by QS in C. violaceum.

The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for these compounds were determined to be 31.25 µM and 62.5 µM, respectively. nih.gov Importantly, their ability to inhibit QS occurs at sub-inhibitory concentrations, suggesting that the observed reduction in virulence-associated phenotypes, such as biofilm formation, is due to the disruption of cell-to-cell signaling rather than direct antimicrobial action. nih.gov For instance, at a concentration of 15.63 µM, compounds 9 and 10 inhibited biofilm formation by 86.23% and 74.25%, respectively. nih.gov These findings underscore the potential of the xanthone scaffold as a template for the development of novel anti-virulence agents that function by modulating quorum sensing.

Table 1: Quorum Sensing Inhibitory Activity of Xanthone Analogues from Hypericum scabrum

CompoundMinimum Inhibitory Concentration (MIC) (µM)Minimum Bactericidal Concentration (MBC) (µM)Biofilm Inhibition at 15.63 µM (%)
Compound 9 31.2562.586.23
Compound 10 31.2562.574.25

Anti-inflammatory Mechanisms

While specific studies on the anti-inflammatory mechanisms of this compound are not documented, the broader class of xanthone derivatives has been the subject of extensive research for their anti-inflammatory properties. nih.govnih.govmdpi.comresearchgate.netresearchgate.netmdpi.comup.ptfrontiersin.orgneurores.orgaacrjournals.orgencyclopedia.pubgrafiati.com These investigations have elucidated several mechanisms through which these compounds can mitigate inflammatory responses, primarily focusing on the inhibition of pro-inflammatory mediators and the modulation of key inflammatory pathways.

Inhibition of Pro-inflammatory Mediator Synthesis (e.g., Interleukin-6 (IL-6), Prostaglandin E2 (PGE2)) in Cellular Models

A significant body of research on xanthone analogues has demonstrated their capacity to suppress the production of key pro-inflammatory mediators. A notable example is the synthetic analogue 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), which has been shown to possess anti-inflammatory properties by inhibiting the synthesis of Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2) in human macrophages. mdpi.comresearchgate.netresearchgate.netup.pt

In studies utilizing lipopolysaccharide (LPS)-stimulated human monocyte-derived macrophages (hMDMs), 1,2-DHX demonstrated a dose-dependent reduction in the secretion of both IL-6 and PGE2. mdpi.comresearchgate.net At a concentration of 100 µM, 1,2-DHX significantly decreased the production of these pro-inflammatory molecules. mdpi.comresearchgate.net The inhibition of PGE2 and IL-6 by 1,2-DHX highlights a direct mechanism by which xanthone derivatives can exert anti-inflammatory effects at the cellular level. The reduction of these mediators is crucial as they play pivotal roles in the amplification and perpetuation of the inflammatory cascade.

Table 2: Inhibition of Pro-inflammatory Mediators by 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) in LPS-stimulated hMDMs

Pro-inflammatory MediatorConcentration of 1,2-DHXPercentage Inhibition
Interleukin-6 (IL-6)100 µMNot specified
Prostaglandin E2 (PGE2)100 µMNot specified

Modulation of Inflammatory Pathways (e.g., Arachidonic Acid Cascade)

The arachidonic acid (AA) cascade is a critical inflammatory pathway responsible for the generation of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. nih.govnih.govmdpi.comfrontiersin.orgneurores.orgaacrjournals.orgthegoodscentscompany.comresearchgate.netdoc-developpement-durable.orgscilit.com Several xanthone analogues have been identified as modulators of this cascade, primarily through the inhibition of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

gamma-Mangostin (B22920) , a naturally occurring xanthone, has been shown to directly inhibit the activity of both COX-1 and COX-2 enzymes. nih.govresearchgate.netdoc-developpement-durable.org In in vitro enzyme assays, gamma-mangostin displayed a concentration-dependent inhibition of both isoforms, with IC50 values of approximately 0.8 µM for COX-1 and 2 µM for COX-2. nih.gov Kinetic analysis revealed that this inhibition is competitive, suggesting that gamma-mangostin vies with arachidonic acid for the active site of the COX enzymes. nih.gov This action effectively reduces the synthesis of prostaglandins, including PGE2. nih.govresearchgate.netdoc-developpement-durable.org

Another analogue, norathyriol (B23591) (1,3,6,7-tetrahydroxyxanthone), has been demonstrated to be a dual inhibitor of both COX and 5-LOX. nih.govmdpi.comaacrjournals.orgthegoodscentscompany.com In studies using rat neutrophils, norathyriol suppressed the formation of both thromboxane (B8750289) B2 (a COX product) and leukotriene B4 (a 5-LOX product). nih.gov The inhibition was more potent against 5-LOX, with an IC50 value of approximately 2.8 µM for LTB4 formation compared to about 10 µM for TXB2 formation. nih.gov By targeting multiple enzymes within the arachidonic acid cascade, xanthone derivatives like norathyriol can exert a broad anti-inflammatory effect.

Table 3: Inhibition of Arachidonic Acid Cascade Enzymes by Xanthone Analogues

CompoundTarget EnzymeIC50 Value (µM)
gamma-Mangostin COX-1~ 0.8
COX-2~ 2
Norathyriol 5-Lipoxygenase (5-LOX)~ 2.8
Cyclooxygenase (COX)~ 10

Advanced Applications of 1,8 Diethoxy 9h Xanthen 9 One in Chemical Sciences Excluding Clinical/cosmetic Product Uses

Development as Fluorescent Probes and Markers in Biological Research

The inherent fluorescence of the xanthone (B1684191) scaffold makes it a promising platform for developing molecular probes. smolecule.comcymitquimica.com For instance, derivatives like 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) have been used in studies of mitochondrial antioxidant activity, where changes in fluorescence intensity indicate biological processes. mdpi.comresearchgate.net The naturally occurring lichexanthone (B95002) is noted for its distinct fluorescence under UV light, a property used in lichen identification. wikipedia.org Other derivatives, such as methyl 2-methoxy-2-(9H-xanthen-9-ylidene)acetate, exhibit photophysical properties that change in the presence of acids, demonstrating potential as pH-sensitive probes. nih.gov

However, no specific studies detailing the development or application of 1,8-Diethoxy-9H-xanthen-9-one as a fluorescent probe or marker in biological research were identified.

Integration into Novel Fluorescent Materials, Dyes, and Pigments

The xanthone core is a key component in various fluorescent compounds. Derivatives such as 3,6-Dimethoxy-9H-xanthen-9-one serve as synthetic intermediates for fluorescein (B123965) derivatives, a major class of fluorescent dyes. glpbio.com The structural rigidity and electron-rich nature of the xanthone system are conducive to high quantum yields, a desirable trait for fluorescent materials. nih.gov Furthermore, compounds like 3′,6′-Dimethoxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one are noted for their fluorescent properties, suggesting potential use in dyes and organic electronics. cymitquimica.com

Despite the general utility of the xanthone family in this field, no literature was found that specifically documents the integration of This compound into novel fluorescent materials, dyes, or pigments.

Application as Antifouling Agents in Marine Science

A significant body of research has explored synthetic xanthones as environmentally friendly antifouling agents to prevent the accumulation of marine organisms on submerged surfaces. nih.govmdpi.com Studies have shown that specific substitution patterns are crucial for activity. For example, a series of 24 synthetic xanthones, particularly those with 3,4-dioxygenated substitutions, were evaluated for their ability to inhibit the settlement of Mytilus galloprovincialis larvae. nih.govresearchgate.net Patents in this area describe numerous xanthone derivatives with varying functional groups designed to enhance antifouling efficacy while minimizing environmental toxicity, with a focus on 3,4-dihydroxy and 3,4-dimethoxy analogues. google.com

No data from these extensive studies or patents specifically identifies This compound as having been synthesized or tested for antifouling properties.

Role as Chiral Selectors in Liquid Chromatography and Other Analytical Separations

The rigid, aromatic structure of the xanthone scaffold has led to its investigation as a backbone for chiral selectors used in analytical chemistry. mdpi.comencyclopedia.pub Chiral stationary phases (CSPs) based on xanthone derivatives have been developed for use in liquid chromatography to separate enantiomers. mdpi.com The ability to introduce various functional groups onto the xanthone nucleus allows for the creation of diverse selectors capable of different types of chiral recognition interactions.

While the potential for this class of compounds is established, there is no specific mention in the available literature of This compound being used or developed as a chiral selector for chromatography or other analytical separation techniques.

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

The 9H-xanthen-9-one core is a versatile scaffold in organic synthesis, serving as a key intermediate for building more complex molecules. smolecule.commdpi.com Published synthetic routes show how derivatives like 3,4-dimethoxy-1-methyl-9H-xanthen-9-one can be modified through reactions like bromination to produce other functionalized xanthones, such as 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one, which can then be converted into aldehydes or carboxylic acids. nih.govmdpi.com These transformations demonstrate the utility of the xanthone nucleus as a stable and reliable starting point for constructing libraries of new compounds with potential biological activities.

No synthetic pathways using This compound as a specific key intermediate for the synthesis of other complex organic molecules were found in the reviewed literature.

Future Research Directions and Unexplored Avenues for 1,8 Diethoxy 9h Xanthen 9 One

Exploration of Sustainable and Eco-friendly Synthetic Methodologies

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of eco-friendly synthetic routes to 1,8-Diethoxy-9H-xanthen-9-one, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key areas for exploration include:

Catalyst Development: Investigating novel heterogeneous catalysts, such as nanocomposites like TiO2-carbon nanotubes or copper chromite nanoparticles, could offer high yields and catalyst recyclability. nih.govtandfonline.com The use of such catalysts often allows for milder reaction conditions and easier product purification. researchgate.net

Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Methodologies employing aqueous media, ionic liquids, or deep eutectic solvents (DESs) should be explored. nih.govcdnsciencepub.comrsc.org For instance, catalyst-free synthesis of xanthene derivatives has been successfully demonstrated in magnetized water, offering advantages like short reaction times and simple work-up procedures. scielo.org.mx

Energy-Efficient Reactions: Exploring alternative energy sources like microwave irradiation or ultrasound could significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comresearchgate.net

A comparative table of potential green synthesis strategies is presented below.

Synthesis StrategyCatalyst/MediumPotential Advantages
NanocatalysisTiO2-CNTs, CuCr2O4 NPsHigh efficiency, reusability, mild conditions. nih.govtandfonline.com
Ionic Liquidse.g., [bmim][BF4]Green solvent, potential for unique reactivity. scispace.com
Aqueous MediaWater, Magnetized WaterEnvironmentally benign, low cost, simplified work-up. nih.govscielo.org.mx
Energy InputMicrowave, UltrasoundReduced reaction times, increased yields. tandfonline.comresearchgate.net

Design and Synthesis of Conformationally Restricted Analogues

Fixing the conformation of a flexible molecule can lead to significant improvements in biological activity and selectivity by reducing the entropic penalty of binding to a biological target. Future work should involve the design and synthesis of conformationally restricted analogues of this compound. This strategy has been successfully applied to other pharmacologically important scaffolds to enhance their therapeutic profiles. nih.gov

This can be achieved by:

Introducing Rigid Linkers: Bridging the ethoxy groups or connecting them to the xanthone (B1684191) core with rigid chemical linkers.

Creating Fused Ring Systems: Synthesizing derivatives where the ethoxy chains are incorporated into new ring systems fused to the xanthone backbone.

These rigid analogues would be invaluable for probing the bioactive conformation of the molecule and for understanding structure-activity relationships (SAR). Comparing the biological activity of these rigid analogues with the parent compound could provide crucial insights into the spatial requirements of its molecular targets.

Advanced Mechanistic Studies of Interactions with Specific Biological Macromolecules

To fully understand the therapeutic potential of this compound, it is crucial to identify its specific biological targets and elucidate the molecular mechanisms of interaction. Xanthone derivatives are known to interact with a variety of proteins, including enzymes and transcription factors like p53. nih.govjocpr.com

Future mechanistic studies should employ a combination of techniques:

In Silico Docking: Computational modeling can predict potential binding sites on various macromolecules, such as protein kinases, topoisomerases, or aromatase, guiding experimental work. nih.govupm.edu.my

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify binding affinity and thermodynamic parameters of the interaction with target proteins.

Structural Biology: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of the compound bound to its target, revealing key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

These advanced studies will be critical for understanding how this compound exerts its biological effects and for the rational design of more potent and selective derivatives.

Integration with Modern Analytical and Imaging Techniques for Real-time Studies

The intrinsic fluorescence of the xanthone core makes it an attractive scaffold for developing chemical probes. researchgate.net Research should focus on characterizing the photophysical properties of this compound and its derivatives to assess their potential as fluorescent probes for real-time biological imaging.

Key research avenues include:

Photophysical Characterization: Detailed studies using UV-visible and fluorescence spectroscopy to determine absorption and emission spectra, quantum yields, and lifetimes. rsc.org Techniques like laser flash photolysis can be used to investigate the properties of excited states. researchtrends.net

Development of Biosensors: Designing analogues whose fluorescence properties (e.g., intensity, wavelength, lifetime) change upon binding to a specific analyte or biological macromolecule.

Live-Cell Imaging: Utilizing the developed probes for real-time visualization of cellular processes, such as tracking the localization of a target protein or monitoring changes in the cellular environment. The use of xanthone derivatives as fluorescent dyes for biological imaging is an established concept that can be built upon.

Potential as a Scaffold for Rational Drug Design (Pre-clinical, mechanistic focus)

The xanthone nucleus is considered a versatile scaffold for drug discovery. upm.edu.myencyclopedia.pub this compound can serve as a starting point for the rational design of new therapeutic agents. The focus should be on creating a library of analogues and performing systematic structure-activity relationship (SAR) studies with a clear mechanistic goal.

A proposed workflow for rational drug design is outlined below.

StepDescriptionRationale
1. Scaffold Hopping & Derivatization Synthesize a library of analogues by modifying the ethoxy groups (e.g., varying chain length, introducing functional groups) and substituting other positions on the xanthone core.To explore the chemical space around the lead compound and establish structure-activity relationships (SAR). mdpi.com
2. Target-Based Screening Evaluate the library against specific biological targets (e.g., kinases, proteases, nuclear receptors) identified through in silico screening or previous studies on xanthones.To identify compounds with specific mechanisms of action, moving beyond broad phenotypic screening.
3. Mechanistic Validation For active compounds, confirm target engagement in cellular models and study downstream effects, such as cell cycle arrest or modulation of specific signaling pathways. nih.govTo validate the proposed mechanism of action and ensure the compound's effect is on-target.
4. Lead Optimization Iteratively modify the most promising hits to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).To develop a pre-clinical candidate with a favorable therapeutic profile. nih.gov

This pre-clinical, mechanistically-focused approach will be essential for translating the potential of the this compound scaffold into viable drug candidates.

Investigation in Emerging Fields of Chemical Biology and Materials Science

The unique structure of this compound also makes it a candidate for applications beyond traditional pharmacology, in the growing fields of chemical biology and materials science.

Chemical Biology: Derivatives could be synthesized to act as chemical tools to probe biological pathways. For example, by attaching reactive groups, they could be used for activity-based protein profiling to identify novel enzyme targets.

Materials Science: The rigid, planar, and fluorescent nature of the xanthone core is advantageous for creating novel materials. smolecule.com Future research could explore the incorporation of this compound into polymers to create materials with specific optical or electronic properties. smolecule.com Its derivatives could also be investigated as pH-sensitive fluorescent materials or as components in organic light-emitting diodes (OLEDs). researchgate.net

By exploring these diverse and innovative research avenues, the scientific community can fully elucidate the chemical, biological, and physical properties of this compound, paving the way for its potential application in a wide range of scientific and technological fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.